molecular formula C8H15ClF3N B15263215 2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride

2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride

Cat. No.: B15263215
M. Wt: 217.66 g/mol
InChI Key: UMSPSFSOPWSOBY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14F3N·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a cycloheptane ring.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Trifluoromethyl)cycloheptan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)cyclohexan-1-amine hydrochloride: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.

    2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride: This compound has a five-membered ring.

    2-(Trifluoromethyl)cyclooctan-1-amine hydrochloride: This compound has an eight-membered ring.

The uniqueness of this compound lies in its seven-membered ring structure, which can impart different chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C8H15ClF3N

Molecular Weight

217.66 g/mol

IUPAC Name

2-(trifluoromethyl)cycloheptan-1-amine;hydrochloride

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7(6)12;/h6-7H,1-5,12H2;1H

InChI Key

UMSPSFSOPWSOBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)N)C(F)(F)F.Cl

Origin of Product

United States

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